molecular formula C8H18N2O2 B2598000 {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol CAS No. 2092310-50-2

{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol

Cat. No.: B2598000
CAS No.: 2092310-50-2
M. Wt: 174.244
InChI Key: XOIWHMSCUOZIFI-UHFFFAOYSA-N
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Description

{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol is an organic compound with the molecular formula C8H18N2O2 It is a derivative of morpholine, featuring both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the dimethylamino and hydroxyl groups.

    N-Methylmorpholine: Contains a single methyl group attached to the nitrogen atom.

    N,N-Dimethylmorpholine: Features two methyl groups attached to the nitrogen atom.

Uniqueness

{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]morpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-10(2)5-8(6-11)7-12-4-3-9-8/h9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWHMSCUOZIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(COCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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